molecular formula C45H55I2N B12111588 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

Cat. No.: B12111588
M. Wt: 863.7 g/mol
InChI Key: LMBYFUWSZNJZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole typically involves multiple steps, starting from readily available precursors. One common approach is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping to introduce the desired functional groups . The reaction conditions often include the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve selective lithiation at specific positions on the carbazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct photophysical and electronic properties, making it valuable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C45H55I2N

Molecular Weight

863.7 g/mol

IUPAC Name

5-(4-butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole

InChI

InChI=1S/C45H55I2N/c1-4-7-10-12-14-16-27-45(28-17-15-13-11-8-5-2)41-30-35(47)21-25-37(41)38-32-44-40(31-42(38)45)39-29-34(46)22-26-43(39)48(44)36-23-19-33(20-24-36)18-9-6-3/h19-26,29-32H,4-18,27-28H2,1-3H3

InChI Key

LMBYFUWSZNJZQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)I)C6=CC=C(C=C6)CCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.